molecular formula C11H15NO B13057247 (S)-8-Ethylchroman-4-amine

(S)-8-Ethylchroman-4-amine

Cat. No.: B13057247
M. Wt: 177.24 g/mol
InChI Key: NRBGQXPNOFAEMV-JTQLQIEISA-N
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Description

(S)-8-Ethylchroman-4-amine: is an organic compound belonging to the chroman family It is characterized by the presence of an ethyl group at the 8th position and an amine group at the 4th position on the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Ethylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.

    Ethylation: The chroman-4-one undergoes ethylation at the 8th position using ethyl bromide in the presence of a strong base like sodium hydride.

    Reduction: The resulting 8-ethylchroman-4-one is then reduced to 8-ethylchroman-4-ol using a reducing agent such as lithium aluminum hydride.

    Amination: Finally, the 8-ethylchroman-4-ol is converted to this compound through an amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-8-Ethylchroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of chroman-4-ol derivatives.

    Substitution: Formation of N-substituted chroman-4-amines.

Scientific Research Applications

Chemistry: (S)-8-Ethylchroman-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-8-Ethylchroman-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    8-Ethylchroman-4-ol: A closely related compound with a hydroxyl group instead of an amine group.

    8-Ethylchroman-4-one: The ketone derivative of the chroman ring.

    4-Amino-2-methylchroman: Another chroman derivative with an amine group at the 4th position.

Uniqueness: (S)-8-Ethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 8th position and an amine group at the 4th position makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4S)-8-ethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3/t10-/m0/s1

InChI Key

NRBGQXPNOFAEMV-JTQLQIEISA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)[C@H](CCO2)N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CCO2)N

Origin of Product

United States

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